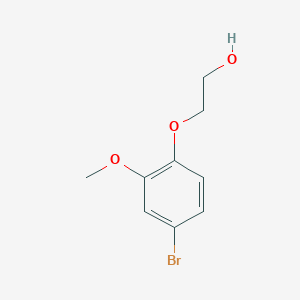
2-(4-Bromo-2-methoxyphenoxy)ethanol
Overview
Description
“2-(4-Bromo-2-methoxyphenoxy)ethanol” is a chemical compound with the molecular formula C9H11BrO3 . It is related to 4-bromo-2-methoxyphenol .
Molecular Structure Analysis
The molecular weight of “this compound” is 247.08600 . The IUPAC Standard InChI for a similar compound, Ethanol, 2-(4-bromophenoxy)-, is InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 .
Scientific Research Applications
Solvation Studies
A study conducted by Antipova et al. (2020) explored the solvation of substituted propylbenzene, a compound structurally similar to 2-(4-Bromo-2-methoxyphenoxy)ethanol, in ethanol-water solutions under subcritical conditions using molecular dynamics. The research focused on the distribution of components in the fluid bulk and solvate shell, providing insights into the behavior of such compounds in mixed solvents, potentially relevant to understanding the solvation dynamics of this compound in similar environments Antipova, M., Petrenko, V. E., Odintsova, E., & Bogdan, T. V. (2020). Journal of Supercritical Fluids.
Alkoxylating Dehalogenation
Osman et al. (1997) reported on the H2O2-driven microperoxidase-8 catalyzed dehalogenation of halophenols, including compounds similar to this compound, in alcoholic solvents. This research highlighted the potential of alkoxylating dehalogenation reactions in the presence of alcoholic media, which could be applicable to the transformation of this compound for synthetic applications Osman, A., Boeren, S., Boersma, M., Veeger, C., & Rietjens, I. (1997). Proceedings of the National Academy of Sciences of the United States of America.
Metabolism Studies
Kanamori et al. (2002) investigated the in vivo metabolism of a compound structurally related to this compound, identifying various metabolites and suggesting metabolic pathways that could also be relevant to the metabolism of this compound in biological systems Kanamori, T., Inoue, H., Iwata, Y., Ohmae, Y., & Kishi, T. (2002). Journal of analytical toxicology.
Extraction Studies
Reis et al. (2006) focused on the extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes, a technique that could be adapted for the extraction and purification of this compound from complex mixtures Reis, M., Freitas, O. M. F., Ferreira, L. M., & Carvalho, J. R. (2006). Journal of Membrane Science.
Non-Linear Optical Material Studies
Hijas et al. (2018) investigated the spectroscopic properties and non-linear optical activity of a compound structurally related to this compound, suggesting potential applications in optical materials and devices Hijas, K. M., Kumar, S. M., Byrappa, K., Geethakrishnan, T., Jeyaram, S., & Nagalakshmi, R. (2018). Journal of Molecular Structure.
Future Directions
Future research could focus on the effect of the substituent on the OH/π interaction, as this is a crucial factor for the conformational preference of the molecular structure with a flexible group . Additionally, the synthesis of “2-(4-Bromo-2-methoxyphenoxy)ethanol” and its specific chemical reactions could be areas of interest.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNRJHVCRRFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

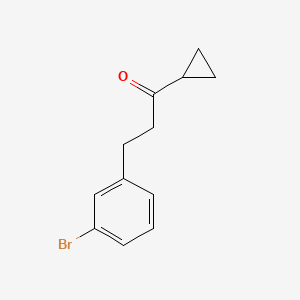
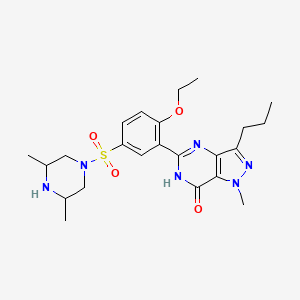
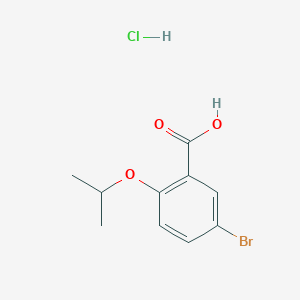

![Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532147.png)
![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)

![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)
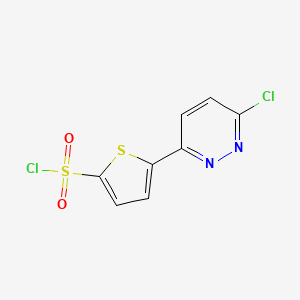
![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)


